molecular formula C16H16N2O4 B6392687 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% CAS No. 1261892-31-2

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%

Cat. No. B6392687
CAS RN: 1261892-31-2
M. Wt: 300.31 g/mol
InChI Key: NTTWGIYPRLSVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% (5-EPC-2-MNA) is a derivative of nicotinic acid, a naturally occurring compound found in a variety of plants and animals. 5-EPC-2-MNA is a synthetic compound that has been used in scientific research since the early 1980s. It has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. In biochemistry, it has been used to study the structure and function of enzymes, as well as to study the effects of various drugs on the body. In pharmacology, it has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system. In neuroscience, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% has been used to study the effects of various drugs on the brain, as well as to study the effects of various drugs on behavior.

Mechanism of Action

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% is a derivative of nicotinic acid, a naturally occurring compound found in a variety of plants and animals. It has been shown to act as an agonist at the nicotinic acetylcholine receptor, a type of neurotransmitter receptor found in the central nervous system. By binding to and activating this receptor, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% is able to modulate the activity of neurons in the brain and thus influence various physiological and behavioral processes.
Biochemical and Physiological Effects
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to influence the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to influence the activity of various enzymes, such as acetylcholinesterase, monoamine oxidase, and phosphodiesterase. In addition, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% has been shown to influence the activity of various hormones, such as epinephrine, norepinephrine, and cortisol.

Advantages and Limitations for Lab Experiments

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and thus readily available for use in experiments. In addition, it is a non-toxic compound with no known side effects. However, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% has some limitations for use in laboratory experiments. It is a relatively weak agonist at the nicotinic acetylcholine receptor, and thus may not be suitable for experiments that require higher concentrations of the compound. In addition, it is not suitable for use in experiments involving animals, as it is not approved for use in animals by the FDA.

Future Directions

Given the potential applications of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% in scientific research, there are numerous potential future directions for this compound. For example, further research could be conducted to better understand the effects of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% on various physiological and behavioral processes, as well as to explore its potential therapeutic applications. In addition, further research could be conducted to explore the potential of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential applications of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% in the field of neuroscience, such as its potential use as a tool for understanding the mechanisms of various neurological disorders.

Synthesis Methods

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95% can be synthesized by the reaction of 3-ethoxycarbonylphenylacetic acid with ethylendiamine. This reaction is carried out in a two-step process, with the first step involving the reaction of the two compounds in the presence of an acid catalyst to form the intermediate product, 3-ethoxycarbonylphenylacetonitrile. The second step involves the reaction of the intermediate product with 2-methoxynicotinic acid in the presence of an alkaline catalyst to form the final product, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%.

properties

IUPAC Name

5-[3-(ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-17-14(19)11-6-4-5-10(7-11)12-8-13(16(20)21)15(22-2)18-9-12/h4-9H,3H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTWGIYPRLSVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688078
Record name 5-[3-(Ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-31-2
Record name 5-[3-(Ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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